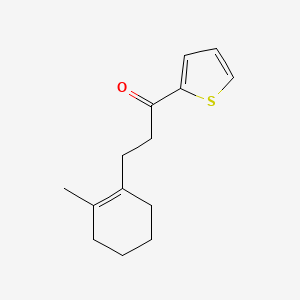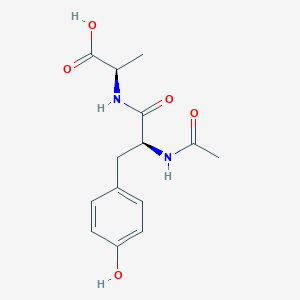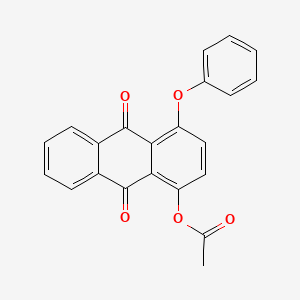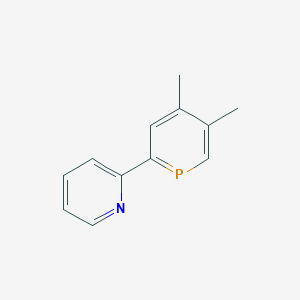![molecular formula C7H10ClF B14424195 1-Chloro-4-fluorobicyclo[2.2.1]heptane CAS No. 84553-43-5](/img/structure/B14424195.png)
1-Chloro-4-fluorobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a unique structure that includes a chlorine and a fluorine atom attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-fluorobicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents include chlorine gas and fluorinating agents like hydrogen fluoride or fluorine gas.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and catalysts to ensure selective halogenation.
Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-fluorobicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-fluorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluorobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromo-4-fluorobicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-methylbicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of fluorine.
1-Fluoro-4-chlorobicyclo[2.2.1]heptane: Similar structure but with the positions of chlorine and fluorine swapped.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
84553-43-5 |
|---|---|
Molekularformel |
C7H10ClF |
Molekulargewicht |
148.60 g/mol |
IUPAC-Name |
1-chloro-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10ClF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI-Schlüssel |
QAAGUBLKHWVPTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)



